molecular formula C18H23NO5 B11084112 N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

Cat. No.: B11084112
M. Wt: 333.4 g/mol
InChI Key: ZDMDHVWPDBIHJU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[45]decane-4-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with a suitable spirocyclic ketone under acidic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
  • N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
  • N-(4-Methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Uniqueness

N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[45]decane-4-carboxamide is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[45]decane-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C18H23NO5/c1-17(2)11-18(8-9-23-17)12(10-15(20)24-18)16(21)19-13-6-4-5-7-14(13)22-3/h4-7,12H,8-11H2,1-3H3,(H,19,21)

InChI Key

ZDMDHVWPDBIHJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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